![molecular formula C8H10ClN3 B1431249 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride CAS No. 3931-67-7](/img/structure/B1431249.png)

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride

Vue d'ensemble

Description

“2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It appears as a white to light-yellow powder or crystals .

Synthesis Analysis

The synthesis of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” and similar compounds has been a subject of research. Recent synthetic pathways have involved transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

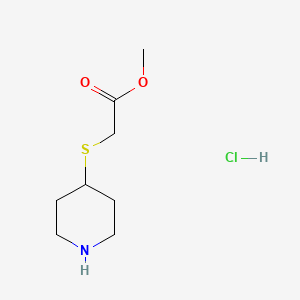

The molecular structure of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” can be represented by the SMILES stringCC1=CN2C(=N1)C=CC=C2N.Cl . The InChI representation is InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H . Physical And Chemical Properties Analysis

The molecular weight of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is 183.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 183.0563250 g/mol . The topological polar surface area is 43.3 Ų .Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have indicated that imidazo[1,2-a]pyridine analogues exhibit promising antimicrobial properties. For instance, certain derivatives have shown in vitro anti-tuberculosis activity against both replicating and non-replicating strains, as well as multi-drug-resistant and extensively drug-resistant tuberculosis . Additionally, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been explored for its antimicrobial action against Staphylococcus aureus .

Synthesis Optimization

Imidazo[1,2-a]pyridines can be synthesized under various conditions. Research has been conducted to optimize these conditions, such as using different solvents and heating methods. For example, water was found to be a suitable solvent under microwave irradiation for the reaction of 2-aminopyridine with α-bromoacetophenone, yielding a significant amount of the desired product .

Halogenation Studies

The halogenation of 2-methylimidazo[1,2-a]pyridine has been studied to explore its potential applications. The goal of such studies is often to understand the chemical interactions and potential for creating new compounds with enhanced properties or specific functions .

Drug Development

Imidazo[1,2-a]pyridine analogues are being investigated for their potential use in drug development due to their biological activity. The aforementioned anti-tuberculosis properties are a key area of interest, with compounds showing significant reduction in bacterial load in animal models .

Chemical Interaction Research

The study of chemical interactions, such as the reaction between 2-methylimidazo[1,2-a]pyridine and halogens, contributes to a deeper understanding of chemical reactivity and stability. This knowledge can be applied to various fields including medicinal chemistry and materials science .

Safety and Hazards

Safety information for “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

2-methylimidazo[1,2-a]pyridin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDZQTGDAAKIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)

![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)

![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)

![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)

![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)